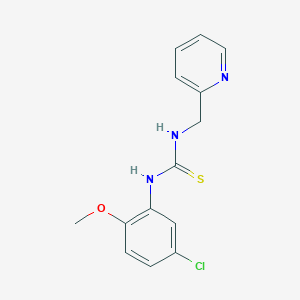
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea, also known as CMPT, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the thiourea family of compounds, which are known for their diverse biological activities. CMPT has been extensively studied for its potential use in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. In neurodegenerative diseases, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In agriculture, this compound has been shown to inhibit the activity of certain enzymes involved in plant metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce inflammation. In agriculture, this compound has been shown to inhibit the growth of weeds and fungi.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are numerous future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea. In medicine, further studies are needed to determine its potential use in treating various diseases, including cancer and neurodegenerative diseases. In agriculture, further studies are needed to determine its effectiveness as a crop protection agent and its potential impact on the environment. In environmental science, further studies are needed to determine its effectiveness in removing heavy metals from contaminated soil and water. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea is a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with pyridine-2-carbaldehyde, followed by the addition of thiourea and a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)thiourea has been the subject of numerous scientific studies due to its potential use in various fields. In medicine, this compound has been shown to have anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been shown to have herbicidal and fungicidal properties, making it a potential candidate for use in crop protection. In environmental science, this compound has been studied for its potential use in removing heavy metals from contaminated soil and water.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-19-13-6-5-10(15)8-12(13)18-14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYPCAIURGMESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(2-bromophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5726272.png)
![2,3-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5726280.png)
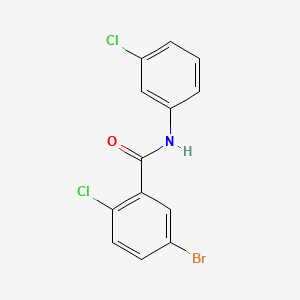
![N~1~-benzyl-N~1~,N~2~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5726297.png)
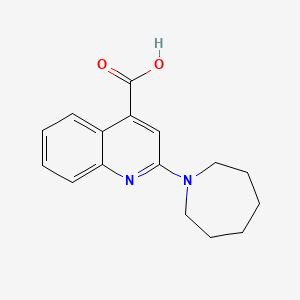
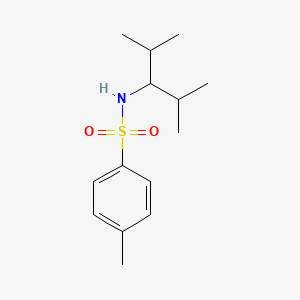
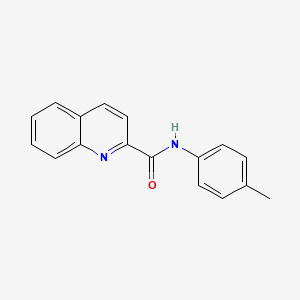
![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5726325.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
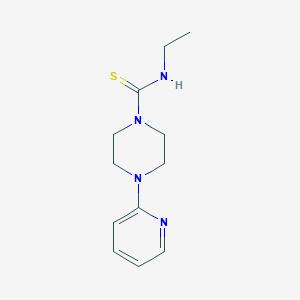
![4-[2-(3-pyridinylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B5726383.png)
![2-[4-(2-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5726388.png)